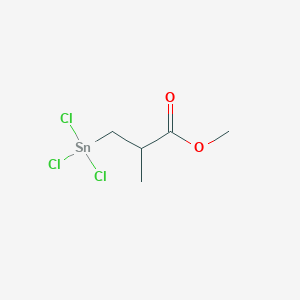
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes a trichlorostannyl group attached to a methyl ester of 2-methylpropanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester typically involves the esterification of 2-methylpropanoic acid with methanol in the presence of a catalyst. The trichlorostannyl group is introduced through a subsequent reaction with trichlorostannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichlorostannyl group to other tin-containing groups.
Substitution: The trichlorostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of tin, while substitution reactions can produce a variety of organotin compounds.
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The trichlorostannyl group can form bonds with various biomolecules, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, 3-phenylpropyl ester
- Propanoic acid, 3-hydroxy-2-methyl-, methyl ester
- Propanoic acid, 2-methyl-, 3-methylbutyl ester
Uniqueness
Propanoic acid, 2-methyl-3-(trichlorostannyl)-, methyl ester is unique due to the presence of the trichlorostannyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
59586-04-8 |
|---|---|
Formule moléculaire |
C5H9Cl3O2Sn |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
methyl 2-methyl-3-trichlorostannylpropanoate |
InChI |
InChI=1S/C5H9O2.3ClH.Sn/c1-4(2)5(6)7-3;;;;/h4H,1H2,2-3H3;3*1H;/q;;;;+3/p-3 |
Clé InChI |
KYVAIZVTPRZWDG-UHFFFAOYSA-K |
SMILES canonique |
CC(C[Sn](Cl)(Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



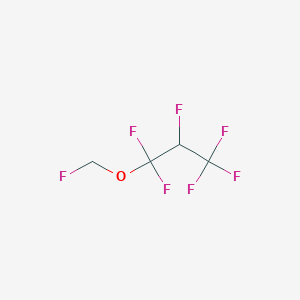
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
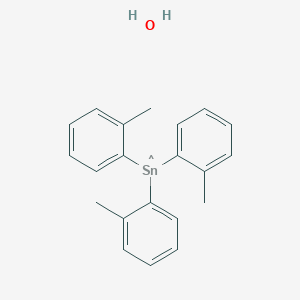
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
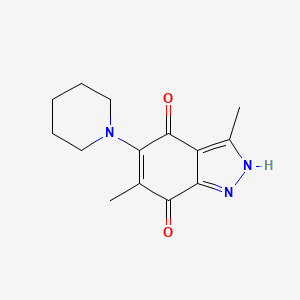
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
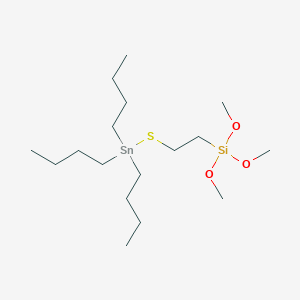
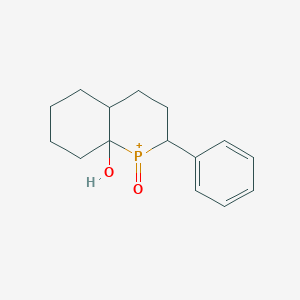

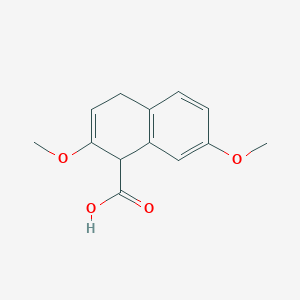
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

